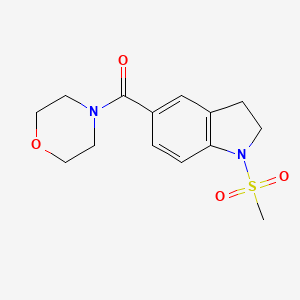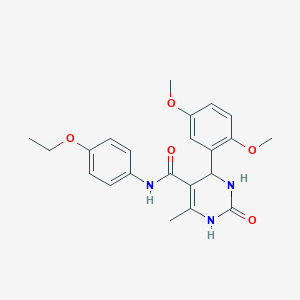![molecular formula C15H14ClNOS B5201664 2-chloro-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5201664.png)
2-chloro-N-[2-(phenylthio)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[2-(phenylthio)ethyl]benzamide, also known as CPTB, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule belongs to the class of benzamides and is known to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of 2-chloro-N-[2-(phenylthio)ethyl]benzamide is not fully understood. However, it has been reported to modulate the activity of various enzymes and receptors, which may contribute to its biological activities. For example, 2-chloro-N-[2-(phenylthio)ethyl]benzamide has been shown to inhibit the activity of protein kinase C, which plays a key role in cell proliferation and differentiation. 2-chloro-N-[2-(phenylthio)ethyl]benzamide has also been reported to inhibit the activity of phospholipase A2, which is involved in the production of inflammatory mediators.
Biochemical and physiological effects:
2-chloro-N-[2-(phenylthio)ethyl]benzamide has been reported to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 2-chloro-N-[2-(phenylthio)ethyl]benzamide has also been reported to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. In addition, 2-chloro-N-[2-(phenylthio)ethyl]benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-[2-(phenylthio)ethyl]benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular signaling pathways. 2-chloro-N-[2-(phenylthio)ethyl]benzamide has also been shown to exhibit low toxicity in vitro, which makes it a useful tool for studying the effects of protein kinase C inhibition. However, 2-chloro-N-[2-(phenylthio)ethyl]benzamide has some limitations for lab experiments. It has been reported to exhibit low solubility in water, which can make it difficult to use in certain experimental systems. In addition, 2-chloro-N-[2-(phenylthio)ethyl]benzamide has been shown to exhibit poor pharmacokinetic properties in vivo, which limits its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-N-[2-(phenylthio)ethyl]benzamide. One potential avenue of research is to investigate the role of 2-chloro-N-[2-(phenylthio)ethyl]benzamide in modulating the activity of adenosine A1 receptors. Adenosine A1 receptors are involved in a range of physiological processes, including cardiovascular function and inflammation. Another potential direction for research is to investigate the potential of 2-chloro-N-[2-(phenylthio)ethyl]benzamide as a therapeutic agent for cancer. While 2-chloro-N-[2-(phenylthio)ethyl]benzamide has been shown to exhibit anti-tumor activity in vitro, further studies are needed to determine its efficacy in vivo. Finally, future research could focus on developing new analogs of 2-chloro-N-[2-(phenylthio)ethyl]benzamide with improved pharmacokinetic properties and efficacy.
In conclusion, 2-chloro-N-[2-(phenylthio)ethyl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. It exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. While 2-chloro-N-[2-(phenylthio)ethyl]benzamide has several advantages for lab experiments, it also has some limitations. Future research could focus on investigating the mechanism of action of 2-chloro-N-[2-(phenylthio)ethyl]benzamide, developing new analogs with improved properties, and exploring its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-chloro-N-[2-(phenylthio)ethyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with 2-mercaptoethylamine in the presence of a base. The resulting product is then treated with phenylmagnesium bromide to obtain 2-chloro-N-[2-(phenylthio)ethyl]benzamide. This method has been reported to yield high purity and high yield of 2-chloro-N-[2-(phenylthio)ethyl]benzamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[2-(phenylthio)ethyl]benzamide has been widely studied for its potential applications in scientific research. It has been reported to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. 2-chloro-N-[2-(phenylthio)ethyl]benzamide has also been shown to modulate the activity of various enzymes and receptors, such as protein kinase C, phospholipase A2, and adenosine A1 receptors.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-phenylsulfanylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c16-14-9-5-4-8-13(14)15(18)17-10-11-19-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWNQVMEKRJJMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(phenylsulfanyl)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclooctyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5201594.png)
![ethyl N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]-beta-(propionyloxy)phenylalaninate](/img/structure/B5201598.png)
![4-{5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B5201607.png)





![2-(1,3-benzothiazol-2-ylthio)-N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B5201646.png)

![4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate](/img/structure/B5201659.png)
![methyl 2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5201661.png)
![N-methyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B5201669.png)